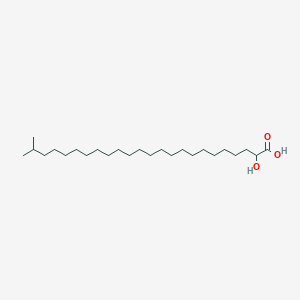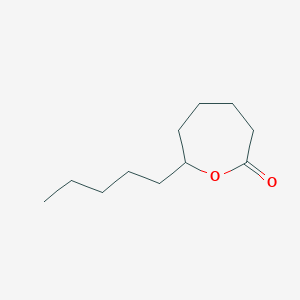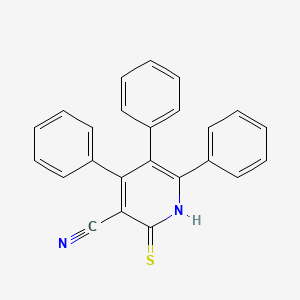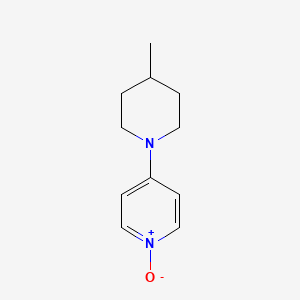![molecular formula C24H25O2P B14300668 (4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane CAS No. 112793-46-1](/img/no-structure.png)
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane is a chemical compound that features a phosphane group bonded to a phenyl ring, which is further substituted with an oxan-2-yl-oxy-methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane typically involves the reaction of diphenylphosphine with a suitable oxan-2-yl-oxy-methyl substituted phenyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various reduced phosphine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxyphenoxy)methylphenyl derivatives: These compounds share a similar phenyl substitution pattern but differ in the functional groups attached.
Diphenylphosphine derivatives: Compounds with different substituents on the phenyl rings.
Uniqueness
(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane is unique due to the presence of the oxan-2-yl-oxy-methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
| 112793-46-1 | |
Molekularformel |
C24H25O2P |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
[4-(oxan-2-yloxymethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C24H25O2P/c1-3-9-21(10-4-1)27(22-11-5-2-6-12-22)23-16-14-20(15-17-23)19-26-24-13-7-8-18-25-24/h1-6,9-12,14-17,24H,7-8,13,18-19H2 |
InChI-Schlüssel |
ARYZXKHLCLQVQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)





![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)



